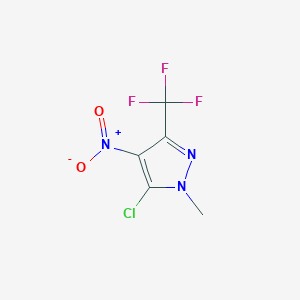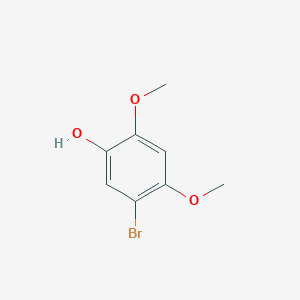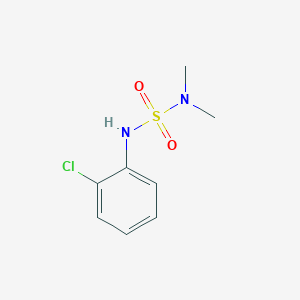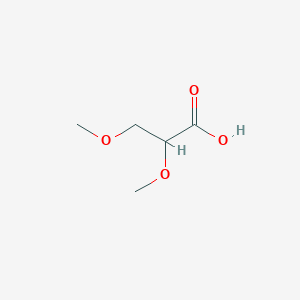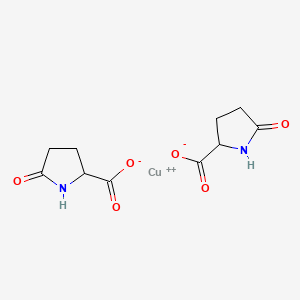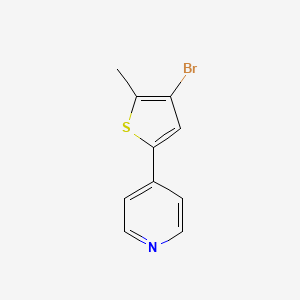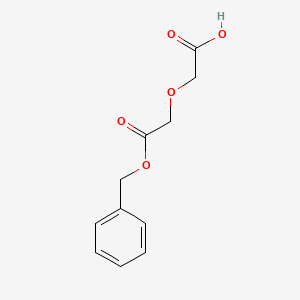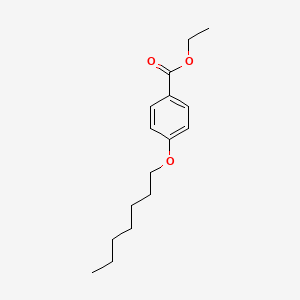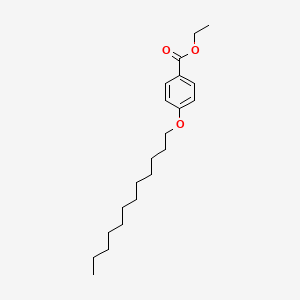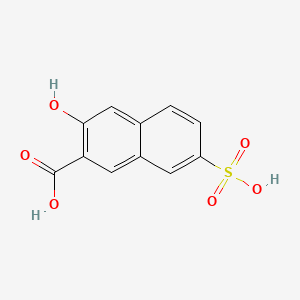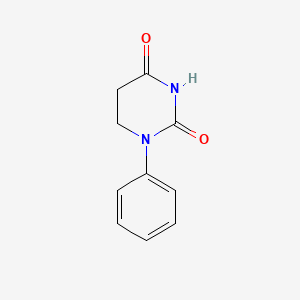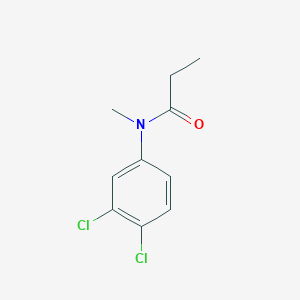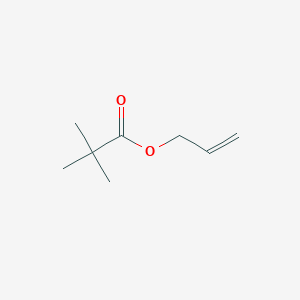
2-Propenyl trimethylacetate
概述
描述
2-Propenyl trimethylacetate is an organic compound with the molecular formula C8H14O2. It is commonly used as a monomer in copolymerization reactions and has various applications in organic synthesis and industrial processes . This compound is characterized by its ester functional group, which contributes to its reactivity and versatility in chemical reactions.
作用机制
Target of Action
2-Propenyl trimethylacetate is a monomer used in copolymerization reactions . The primary targets of this compound are the molecules it interacts with during these reactions.
Result of Action
The result of the action of this compound is the formation of polymers through copolymerization reactions . The properties of the resulting polymers can vary widely depending on the specific reaction conditions and the other molecules involved in the reaction.
生化分析
Cellular Effects
Understanding how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is crucial for its biochemical analysis .
Dosage Effects in Animal Models
The effects of different dosages of 2-Propenyl trimethylacetate in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported in the literature .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenyl trimethylacetate typically involves the esterification of trimethylacetic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Trimethylacetic acid+Allyl alcoholAcid catalyst2-Propenyl trimethylacetate+Water
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: 2-Propenyl trimethylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Trimethylacetic acid or corresponding aldehydes.
Reduction: Allyl alcohol.
Substitution: Amides or other esters depending on the nucleophile used.
科学研究应用
2-Propenyl trimethylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of copolymers, which are essential in the production of various materials with specific properties.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the manufacture of adhesives, coatings, and plasticizers.
相似化合物的比较
2-Propenyl trimethylacetate can be compared with other esters such as:
Methyl acetate: A simple ester with a lower molecular weight and different reactivity profile.
Ethyl acetate: Commonly used as a solvent with similar ester functional group but different physical properties.
Butyl acetate: Another ester with a longer carbon chain, leading to different solubility and volatility characteristics.
The uniqueness of this compound lies in its allyl group, which imparts additional reactivity and versatility in chemical synthesis compared to other esters.
属性
IUPAC Name |
prop-2-enyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-10-7(9)8(2,3)4/h5H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKBARIYRBZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462897 | |
| Record name | 2-propenyl trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15784-26-6 | |
| Record name | 2-propenyl trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
